

Unveiling the Structural Landscape of Pyridinyl Benzoic Acids: A Comparative Analysis

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Compound of Interest

Compound Name: 2-(Pyridin-3-yl)benzoic acid

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While a definitive crystal structure for **2-(Pyridin-3-yl)benzoic acid** is not publicly available, this guide provides a comparative analysis of its closely related isomers and a derivative, offering valuable insights for researchers, scientists, and drug development professionals. By examining the crystallographic data of these alternative compounds, we can infer potential structural features and intermolecular interactions that may be relevant to the target molecule.

This guide presents a detailed comparison of the crystal structures of 3-(4-Pyridyl)benzoic acid and 3-(3-(pyridin-3-yl)ureido)benzoic acid. The data is summarized in clear, comparative tables, and detailed experimental protocols for single-crystal X-ray diffraction are provided.

Comparative Crystallographic Data

The crystallographic data for two comparator compounds are presented below. These molecules, being isomers or close derivatives of **2-(Pyridin-3-yl)benzoic acid**, provide a basis for understanding the structural possibilities of this class of compounds.

Table 1: Crystal Data and Structure Refinement for Comparator Compounds

Parameter	3-(4-Pyridyl)benzoic acid[1][2]	3-(3-(pyridin-3-yl)ureido)benzoic acid[3][4]
Empirical Formula	C ₁₂ H ₉ NO ₂	C ₁₃ H ₁₁ N ₃ O ₃
Formula Weight	199.20	257.25
Temperature (K)	296	293(2)
Wavelength (Å)	0.71069 (Mo Kα)	0.71073 (Mo Kα)
Crystal System	Orthorhombic	Orthorhombic
Space Group	Pbca	Pna2 ₁
Unit Cell Dimensions		
a (Å)	13.839(3)	9.2062(6)
b (Å)	7.013(7)	11.5258(7)
c (Å)	19.469(10)	11.5263(7)
Volume (Å ³)	1890(2)	1223.04(13)
Z	8	4
Calculated Density (Mg/m ³)	1.400	1.396
Absorption Coefficient (mm ⁻¹)	0.10	0.10
Final R indices [I>2σ(I)]	R ₁ = 0.045	R _{gt} (F) = 0.0377
R indices (all data)	wR ₂ = 0.135	wR _{ref} (F ²) = 0.1006

Table 2: Key Structural Features of Comparator Compounds

Feature	3-(4-Pyridyl)benzoic acid[1][2]	3-(3-(pyridin-3-yl)ureido)benzoic acid[3][4]
Molecular Conformation	The molecule is not planar, with a dihedral angle of 32.14(7)° between the benzene and pyridine rings.[1][2]	The pyridine and benzene rings are linked by a ureido moiety, resulting in a non-coplanar structure.
Key Intermolecular Interactions	Intermolecular O—H...N hydrogen bonds link neighboring molecules into infinite chains along the c-axis.[1]	Intermolecular hydrogen bonds (N—H...O and O—H...N) and intramolecular hydrogen bonds are present, forming a three-dimensional network.[3][4]

Experimental Protocols

The following sections detail the generalized methodologies for the synthesis, crystallization, and crystal structure determination of pyridinyl benzoic acid derivatives, based on the procedures reported for the comparator compounds.

Synthesis and Crystallization

- 3-(4-Pyridyl)benzoic acid: Commercially available 3-Pyrid-4-ylbenzoic acid was purified by repeated recrystallization from anhydrous ethanol. Single crystals suitable for X-ray analysis were grown by the slow evaporation of an anhydrous ethanol solution.[1]
- 3-(3-(pyridin-3-yl)ureido)benzoic acid: A solution of pyridine-3-isocyanate in ethanol was added to a stirred ethanol solution of m-aminobenzoic acid.[3] The reaction mixture was refluxed, and the resulting precipitate was collected by filtration.[3] Single crystals were obtained by slow evaporation from an ethanol solution at room temperature.[3]

X-ray Data Collection and Structure Refinement

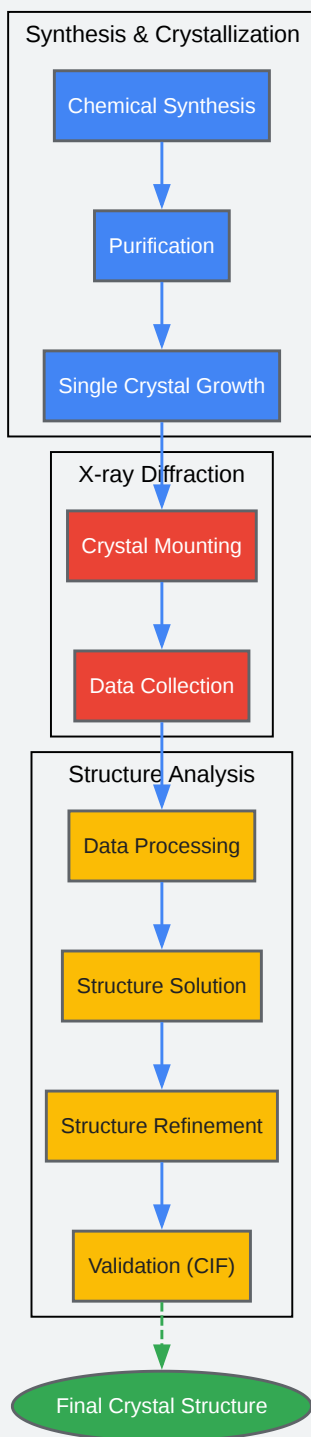
A single crystal of suitable dimensions is mounted on a diffractometer. The crystal is kept at a constant temperature (e.g., 293 K or 296 K) during data collection.

- Data Collection: Data is typically collected using a CCD area detector with graphite-monochromated Mo K α radiation.
- Structure Solution: The structure is solved by direct methods using software such as SHELXS or SIR97.[1]
- Structure Refinement: The structure is refined by full-matrix least-squares on F² using software like SHELXL. All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in geometrically calculated positions and refined using a riding model.[1][3]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the determination of a crystal structure.

Experimental Workflow for Crystal Structure Analysis

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Caption: Workflow for single-crystal X-ray structure determination.

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